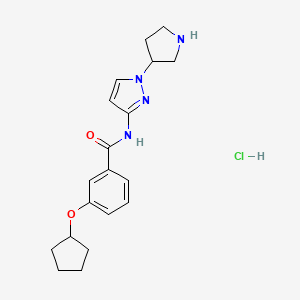
3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also includes a pyrrolidine ring, a five-membered ring with one nitrogen atom , and a pyrazole ring, a type of unsaturated ring that is a part of many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyrazole rings would add a level of rigidity to the molecule, while the cyclopentyloxy and benzamide groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point . The benzamide moiety could also influence its solubility .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- Research on the synthesis of new coumarin-3-yl azoles, azines, azoloazines, pyrones, and benzo[b]furans involves the condensation and reaction of enaminones with various reagents to yield a wide range of heterocyclic compounds. These compounds have potential applications in pharmaceuticals and agrochemicals due to their structural diversity and biological activities (El‐Taweel & Elnagdi, 2001).
Antimicrobial and Cytotoxic Activities
- A study on the synthesis of propenone derivatives and their transformation into cytotoxic heterocyclic compounds reveals the preparation of pyridine, pyrimidine, pyrazole, and isoxazole derivatives with promising growth inhibitory effects against cancer cell lines. This highlights the potential of such compounds in developing new anticancer drugs (Mansour et al., 2020).
Synthesis and Biological Activities
- The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and their evaluation for insecticidal and fungicidal activities exemplify the exploration of heterocyclic compounds for agricultural applications. This underscores the versatility of heterocyclic chemistry in addressing diverse biological challenges (Zhu et al., 2014).
Future Directions
The future research directions for this compound would depend on its intended use. If it’s being investigated as a potential drug, future studies could include detailed pharmacological testing, toxicity studies, and eventually clinical trials . If it’s being used for other purposes, the research directions would vary accordingly.
properties
IUPAC Name |
3-cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.ClH/c24-19(21-18-9-11-23(22-18)15-8-10-20-13-15)14-4-3-7-17(12-14)25-16-5-1-2-6-16;/h3-4,7,9,11-12,15-16,20H,1-2,5-6,8,10,13H2,(H,21,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYKEMWACGLRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3=NN(C=C3)C4CCNC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)
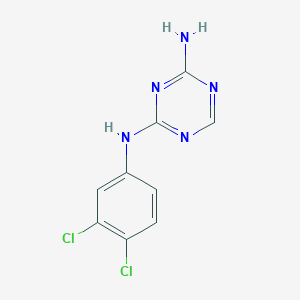
![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
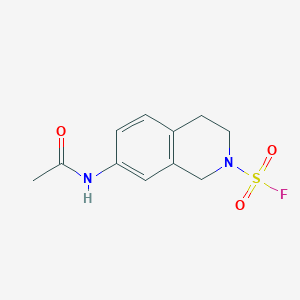

![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)
![N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815200.png)
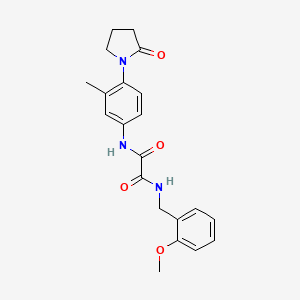
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2815206.png)
![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)
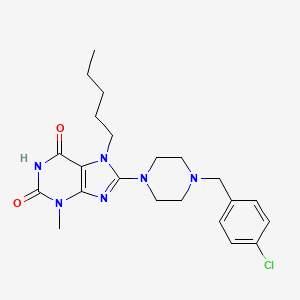
![Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815210.png)
